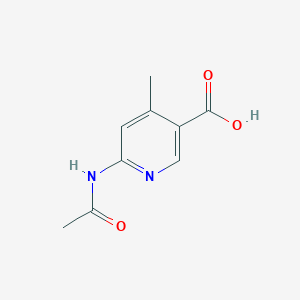

6-Acetamido-4-methylnicotinicacid

Description

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

6-acetamido-4-methylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-8(11-6(2)12)10-4-7(5)9(13)14/h3-4H,1-2H3,(H,13,14)(H,10,11,12) |

InChI Key |

JORJIOKARUSYEB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-4-methylnicotinic acid typically involves the following steps:

Starting Material: The synthesis begins with 6-methylnicotinic acid.

Acetylation: The 6-methylnicotinic acid is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces the acetamido group at the 6th position.

Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 6-Acetamido-4-methylnicotinic acid.

Industrial Production Methods

Industrial production of 6-Acetamido-4-methylnicotinic acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using large-scale reactors to carry out the acetylation reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.

Automated Purification: Utilizing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-4-methylnicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the acetamido group.

Major Products

Oxidation: Produces oxides of the original compound.

Reduction: Yields reduced forms with altered functional groups.

Substitution: Results in derivatives with new substituents replacing the acetamido group.

Scientific Research Applications

6-Acetamido-4-methylnicotinic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological systems and metabolic pathways.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Acetamido-4-methylnicotinic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The acetamido group plays a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

6-Methylnicotinic Acid: Lacks the acetamido group, resulting in different chemical properties and reactivity.

4-Acetamido-6-methylnicotinic Acid: A positional isomer with the acetamido group at the 4th position instead of the 6th.

Uniqueness

6-Acetamido-4-methylnicotinic acid is unique due to the specific positioning of the acetamido and methyl groups, which confer distinct chemical properties and biological activities compared to its isomers and derivatives.

Biological Activity

6-Acetamido-4-methylnicotinic acid (also known as 6-AMNA) is a derivative of nicotinic acid, which has gained attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 6-AMNA, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula: C₉H₉N₃O₃

- Molecular Weight: 195.18 g/mol

- CAS Number: 3222-47-7

6-AMNA functions primarily through its interaction with specific receptors in the body. Notably, it acts on the Nicotinic Acid Receptor (HCAR2) , which is involved in lipid metabolism and inflammatory responses. Activation of this receptor leads to:

- Inhibition of Lipolysis: Reduces the breakdown of fats in adipose tissue.

- Increased Adiponectin Secretion: Enhances insulin sensitivity and anti-inflammatory effects.

- Induction of Apoptosis in Neutrophils: Mediates programmed cell death, which is crucial in resolving inflammation .

Lipid Metabolism

Research indicates that 6-AMNA and its analogs can significantly influence lipid profiles by:

- Reducing total cholesterol and triglyceride levels.

- Increasing high-density lipoprotein (HDL) levels, which is beneficial for cardiovascular health .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by modulating cytokine production and reducing oxidative stress. This activity is particularly relevant in conditions such as:

- Cardiovascular diseases.

- Metabolic syndrome.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Lipid Profile Improvement | Decrease in LDL and triglycerides | |

| Anti-inflammatory Response | Reduction in cytokine levels | |

| Apoptosis Induction | Increased neutrophil apoptosis |

Case Studies

- Clinical Trials on Hyperlipidemia : A meta-analysis involving multiple clinical trials demonstrated that treatment with nicotinic acid derivatives, including 6-AMNA, led to significant reductions in serum lipid levels over an 8-week period. The maximum reduction was observed at this time point, indicating that shorter treatment durations might be sufficient for effective management .

- Dialysis Patients : In a study focusing on patients undergoing dialysis, the administration of nicotinic acid derivatives resulted in improved serum phosphorus levels and overall metabolic profiles. This suggests potential applications for managing mineral imbalances in patients with kidney dysfunction .

Research Findings

Recent studies have highlighted the potential therapeutic applications of 6-AMNA:

- Cardiovascular Health : Its ability to regulate lipid metabolism positions it as a candidate for treating hyperlipidemia and associated cardiovascular conditions.

- Metabolic Disorders : The compound's role in enhancing insulin sensitivity could be leveraged for managing type 2 diabetes and metabolic syndrome.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.